5-(3,4,5-Trifluorofenil)-1H-imidazol-2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

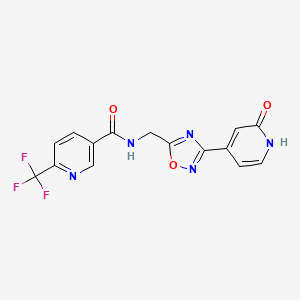

The compound 5-(3,4,5-Trifluorophenyl)-1H-imidazol-2-amine is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The presence of a trifluorophenyl group at the 5-position of the imidazole ring suggests that this compound could exhibit unique electronic and steric properties, potentially affecting its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of imidazo[1,5-a]azines, which are structurally related to the compound of interest, can be performed using triflic anhydride (Tf2O) and 2-methoxypyridine under mild conditions, as demonstrated in the synthesis of a 5-bromo-3-aryl derivative that was further used in cross-coupling reactions . Similarly, imidazo[2,1-b]thiazol-5-amine derivatives were synthesized through a one-pot, four-component reaction involving 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides . These methods highlight the versatility of imidazole chemistry and the potential pathways that could be adapted for the synthesis of 5-(3,4,5-Trifluorophenyl)-1H-imidazol-2-amine.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and diverse. For example, the synthesis of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine involved studying the electronic and spatial structure both theoretically and experimentally, with a focus on hydrogen bonding and stacking interactions within crystal structures . Although not directly related to the compound , this study provides insight into the types of interactions that could be expected in the crystal structure of 5-(3,4,5-Trifluorophenyl)-1H-imidazol-2-amine.

Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions. The reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines to produce triazoles is an example of the reactivity of compounds containing trifluoromethyl groups, which could be relevant to the chemical behavior of 5-(3,4,5-Trifluorophenyl)-1H-imidazol-2-amine. Additionally, the synthesis of imidazo[5,1-f][1,2,4]triazin-4(3H)-ones through electrophilic N-amination suggests possible pathways for functionalizing the imidazole ring at the nitrogen position.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their substitution patterns. For instance, the optical properties of a library of π-expanded imidazo[1,2-a]pyridines were characterized, showing strong UV absorption and fluorescence . While this study does not directly address the compound of interest, it indicates that the electronic nature of the substituents on the imidazole ring can significantly affect the compound's optical properties. The trifluorophenyl group in 5-(3,4,5-Trifluorophenyl)-1H-imidazol-2-amine is likely to contribute to its unique physical and chemical characteristics.

Aplicaciones Científicas De Investigación

Reacciones de catálisis e hidroboración

Ácido (3,4,5-trifluorofenil)borónico: sirve como un catalizador valioso en la síntesis orgánica. Específicamente, se ha explorado en reacciones de 1,2-hidroboración de sustratos insaturados. En condiciones convencionales, este ácido borónico demuestra actividad en la hidroboración de aldehídos, cetonas e iminas. Sin embargo, no exhibe una reactividad significativa hacia los alquenos y alquinos .

Acoplamiento de Suzuki–Miyaura

La reacción de acoplamiento cruzado de Suzuki–Miyaura se utiliza ampliamente para la formación de enlaces carbono-carbono. El tris(3,4,5-trifluorofenil)borano es un reactivo eficaz en este contexto. Sus condiciones de reacción suaves, tolerancia a los grupos funcionales y estabilidad contribuyen a su éxito. Los investigadores a menudo lo emplean para la síntesis de moléculas orgánicas complejas .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(3,4,5-trifluorophenyl)-1H-imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-5-1-4(2-6(11)8(5)12)7-3-14-9(13)15-7/h1-3H,(H3,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZXAGGSFPTBGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C2=CN=C(N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

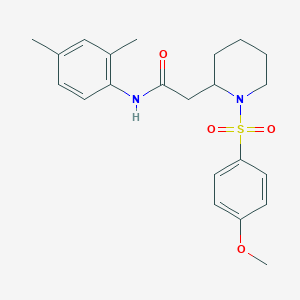

![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate](/img/structure/B2520500.png)

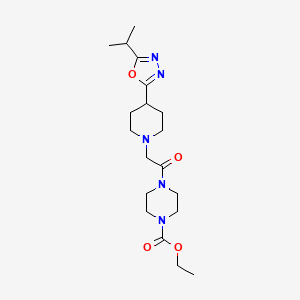

![(Z)-8-(4-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2520504.png)

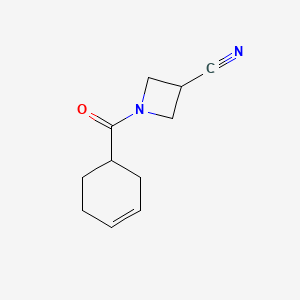

![3-(2-Chlorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2520507.png)

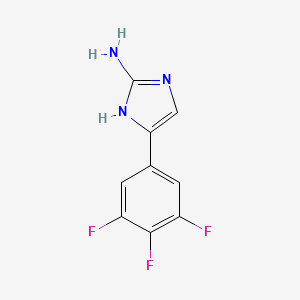

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide](/img/structure/B2520511.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2520512.png)